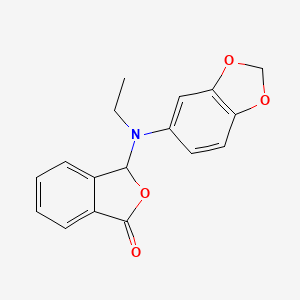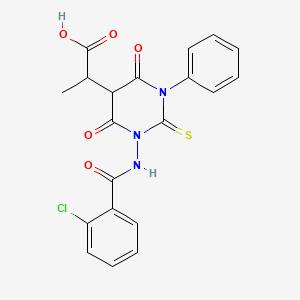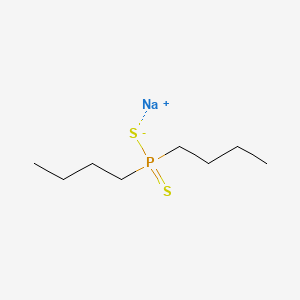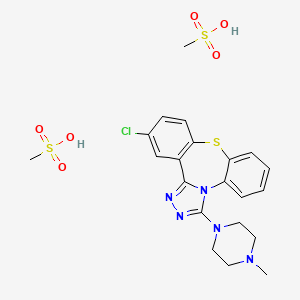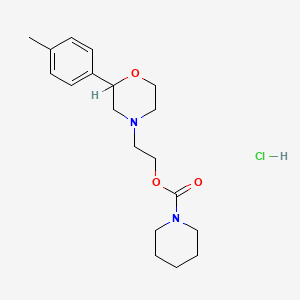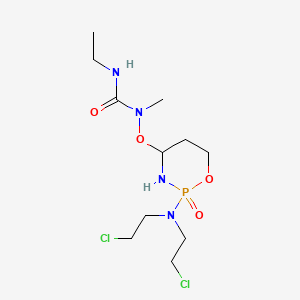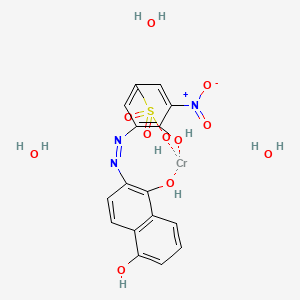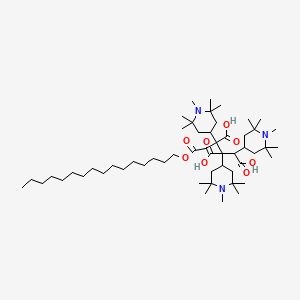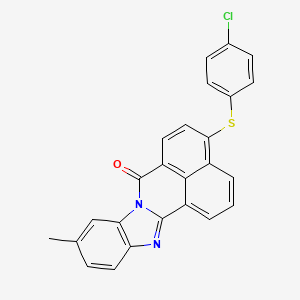
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one is a heterotetracyclic compound that combines fused benzimidazole and isoquinoline moieties. This compound exhibits broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one often involves the use of metal reagents and catalysts. One of the earliest comprehensive synthetic routes was provided by Sun and LaVoie in 1996 . Recent developments have focused on improving product selectivity, purity, and cost-effectiveness, as well as incorporating green methods to support environmental and safety improvements .
Industrial Production Methods
Industrial production methods for this compound typically involve visible-light-driven cascade radical cyclization processes. These methods provide efficient and practical routes for the synthesis of various derivatives under mild reaction conditions with excellent functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts and visible-light-mediated photoredox catalysts. The conditions for these reactions are typically mild, supporting the synthesis of complex polycyclic hydrocarbons .
Major Products
The major products formed from these reactions are various derivatives of benzimidazo-fused polycyclic compounds, which have significant pharmaceutical and industrial applications .
Applications De Recherche Scientifique
4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one involves the inhibition of specific molecular targets such as topoisomerase I and the PKA catalytic subunit. These interactions disrupt essential cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzimidazo-fused polycyclic compounds such as:
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological use and biological activity.
Isoquinoline-Fused Benzimidazoles: Exhibiting broad biological activity and used in various pharmaceutical applications.
Uniqueness
What sets 4-((4-Chlorophenyl)thio)-10-methyl-7H-benzimidazo(2,1-a)benz(de)isoquinolin-7-one apart is its unique combination of benzimidazole and isoquinoline moieties, which confer a broad spectrum of biological activities and make it a versatile compound for scientific research .
Propriétés
Numéro CAS |
97416-79-0 |
|---|---|
Formule moléculaire |
C25H15ClN2OS |
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
15-(4-chlorophenyl)sulfanyl-7-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C25H15ClN2OS/c1-14-5-11-20-21(13-14)28-24(27-20)18-4-2-3-17-22(12-10-19(23(17)18)25(28)29)30-16-8-6-15(26)7-9-16/h2-13H,1H3 |
Clé InChI |
JRSMCCXXCFDADM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C3N2C(=O)C4=C5C3=CC=CC5=C(C=C4)SC6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


